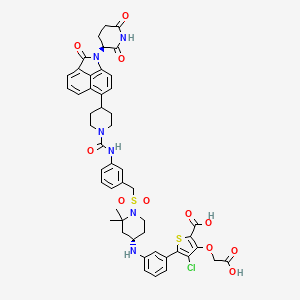
PROTAC PTPN2 degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC PTPN2 degrader-2 is a potent agent designed to degrade the protein tyrosine phosphatase non-receptor type 2 (PTPN2). This compound holds significant potential for research in cancer and metabolic diseases due to its ability to modulate key signaling pathways involved in these conditions .
Preparation Methods
The synthesis of PROTAC PTPN2 degrader-2 involves the use of PROTAC (Proteolysis Targeting Chimera) technology. This method converts an active-site-directed PTPN2 inhibitor into a selective degrader. The process typically involves the following steps:
Chemical Reactions Analysis
PROTAC PTPN2 degrader-2 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for the activation and deactivation of the compound.
Substitution: This reaction type is involved in the modification of the PROTAC molecule to enhance its binding affinity and selectivity.
Common Reagents and Conditions: Reagents such as DMSO, PEG300, and Tween 80 are commonly used in these reactions.
Major Products: The primary product of these reactions is the this compound molecule itself, which is designed to degrade PTPN2 selectively.
Scientific Research Applications
PROTAC PTPN2 degrader-2 has several scientific research applications:
Mechanism of Action
PROTAC PTPN2 degrader-2 exerts its effects by targeting PTPN2 for degradation. The mechanism involves the following steps:
Binding: The PROTAC molecule binds to PTPN2 and an E3 ubiquitin ligase simultaneously.
Ubiquitination: The E3 ligase tags PTPN2 with ubiquitin molecules, marking it for degradation.
Proteasomal Degradation: The ubiquitinated PTPN2 is recognized and degraded by the proteasome, leading to a reduction in PTPN2 levels.
Comparison with Similar Compounds
PROTAC PTPN2 degrader-2 is unique due to its high selectivity and potency in degrading PTPN2. Similar compounds include:
Properties
Molecular Formula |
C49H49ClN6O11S2 |
|---|---|
Molecular Weight |
997.5 g/mol |
IUPAC Name |
3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C49H49ClN6O11S2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60)/t32-,37-/m0/s1 |
InChI Key |
GTNMUWOJHCUFGS-OCZFFWILSA-N |
Isomeric SMILES |
CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |
Canonical SMILES |
CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




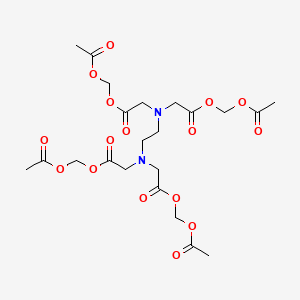
![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)


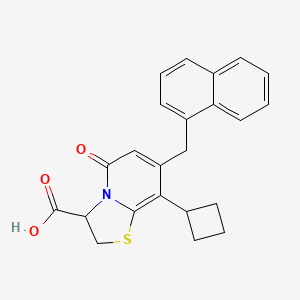
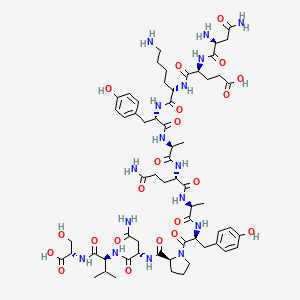

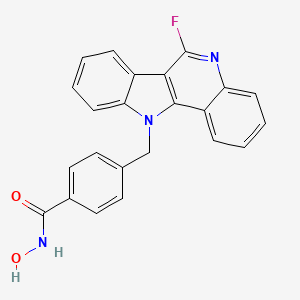
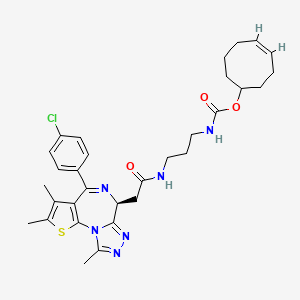

![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
